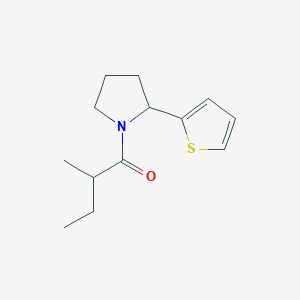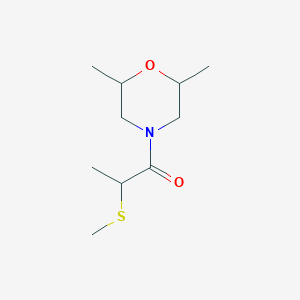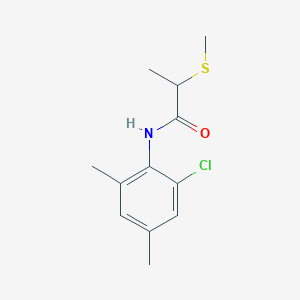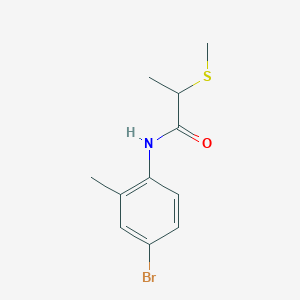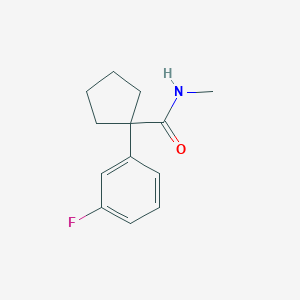![molecular formula C12H14BrNO B7510959 N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-CPA, is a cyclopropane-based compound that has gained attention in the field of scientific research due to its potential applications in medicine and other areas.
科学的研究の応用
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called histone deacetylase 1 (HDAC1). This makes it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide involves its interaction with specific targets in the body, such as the GABA-A receptor or HDAC1. By binding to these targets, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can modulate their activity and produce a range of effects, such as the reduction of neuronal excitability or the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide depend on its specific target and the context in which it is used. For example, in studies of the GABA-A receptor, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to reduce neuronal excitability and produce anxiolytic effects. In studies of cancer cells, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit cell growth and induce apoptosis.
実験室実験の利点と制限
One advantage of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a controlled manner. However, one limitation of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which could have applications in the treatment of neurological disorders or cancer. Another area of interest is the study of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide's effects on other targets in the body, which could lead to new insights into its mechanism of action and potential therapeutic applications. Finally, further research is needed to fully understand the safety and toxicity of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which will be important for its future use in clinical settings.
合成法
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with 2-bromobenzylamine, followed by the addition of methylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGDUZJTNZXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

